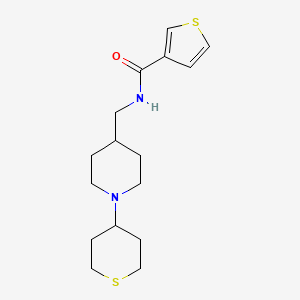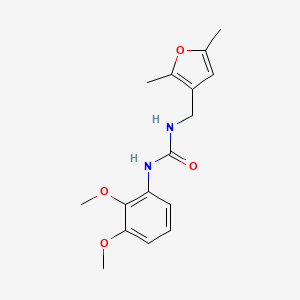
1-(2,3-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea, also known as DFMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DFMU is a urea derivative that is commonly used as a reagent in the synthesis of various organic compounds.
科学的研究の応用
Crystallography and Structural Analysis
The study of crystal structures plays a crucial role in understanding the molecular configuration and interactions of chemical compounds. For instance, the crystal structure of similar urea derivatives has been determined through single crystal X-ray diffraction analysis, revealing insights into molecular planarity, intramolecular N-H...O hydrogen bonds, and weak C-H...O interactions, which are vital for understanding their chemical behavior and potential applications in materials science and engineering (Habibi et al., 2013).
Computational and Structural Studies
Computational chemistry offers profound insights into the molecular geometry, electronic structure, and interaction mechanisms of compounds. Studies involving computational, 1H NMR, and X-ray structural analyses of urea derivatives have shed light on their conformational dynamics, equilibrium states, and molecular interactions, providing valuable information for the design of new materials and pharmaceuticals (Martin & Breton, 2017).
Material Science and Engineering
Urea derivatives find applications in material science, particularly in the development of new materials with unique properties. For example, the corrosion inhibition performance of triazinyl urea derivatives has been evaluated for mild steel protection, revealing their potential as efficient corrosion inhibitors due to their strong adsorption on metal surfaces (Mistry et al., 2011). Furthermore, the microbial degradation of methyleneureas, a class of slow-release fertilizers, highlights the environmental and agricultural significance of urea derivatives, offering insights into their role in sustainable agriculture and bioremediation processes (Jahns & Kaltwasser, 2000).
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10-8-12(11(2)22-10)9-17-16(19)18-13-6-5-7-14(20-3)15(13)21-4/h5-8H,9H2,1-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDGFZWLCIDQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2680383.png)
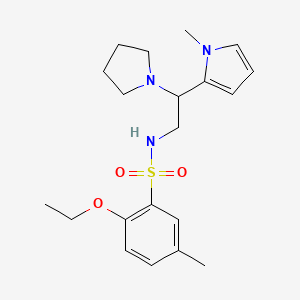

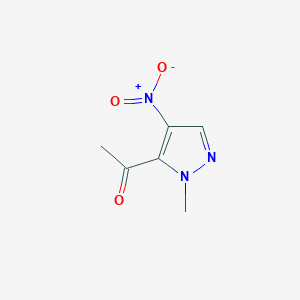
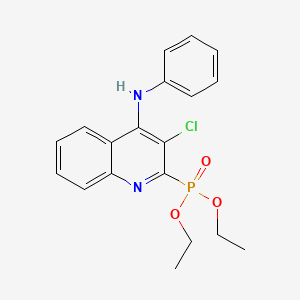
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2680391.png)


![benzo[d][1,3]dioxol-5-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2680397.png)

![2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B2680400.png)


